molecular formula C7H4BrF3MgS B14901387 (4-(Trifluoromethylthio)phenyl)magnesium bromide

(4-(Trifluoromethylthio)phenyl)magnesium bromide

Cat. No.: B14901387
M. Wt: 281.38 g/mol
InChI Key: AVZZHZHVQAYHCN-UHFFFAOYSA-M
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Description

(4-(trifluoromethylthio)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound features a trifluoromethylthio group attached to a phenyl ring, which is bonded to a magnesium bromide moiety. The solvent, THF, is commonly used to stabilize Grignard reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(trifluoromethylthio)phenyl)magnesium bromide typically involves the reaction of 4-(trifluoromethylthio)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to ensure complete reaction.

    Catalysts: Sometimes iodine is used to activate the magnesium.

Industrial Production Methods

Industrial production of Grignard reagents like this compound follows similar principles but on a larger scale. The process involves:

    Large reactors: Equipped with inert gas purging systems.

    Continuous monitoring: To ensure the reaction proceeds efficiently.

    Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(trifluoromethylthio)phenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds in cross-coupling reactions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

Major Products

    Alcohols: From reactions with aldehydes and ketones.

    Substituted Aromatics: From halide substitution reactions.

    Coupled Products: From cross-coupling reactions with other organometallic compounds.

Scientific Research Applications

(4-(trifluoromethylthio)phenyl)magnesium bromide is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis to form complex molecules.

    Biology: In the synthesis of biologically active compounds.

    Medicine: For the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: In the production of agrochemicals and materials science for creating specialized polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(trifluoromethylthio)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The trifluoromethylthio group can influence the reactivity and selectivity of the Grignard reagent, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (4-(trifluoromethyl)phenyl)magnesium bromide
  • (4-(trifluoromethoxy)phenyl)magnesium bromide
  • (4-chlorophenyl)magnesium bromide

Uniqueness

(4-(trifluoromethylthio)phenyl)magnesium bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Properties

IUPAC Name

magnesium;trifluoromethylsulfanylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3S.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZHZHVQAYHCN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)SC(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3MgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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